molecular formula C13H24N2O B144011 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 926276-14-4

3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B144011
CAS No.: 926276-14-4
M. Wt: 224.34 g/mol
InChI Key: OMFLPCGPRUWPBC-UHFFFAOYSA-N
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Description

3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS 926276-14-4) is an organic compound belonging to the class of bispidine (3,7-diazabicyclo[3.3.1]nonane) derivatives. With a molecular formula of C13H24N2O and a molecular weight of 224.34 g/mol, it serves as a useful ligand in organic synthesis . The rigid bicyclic bispidine scaffold is widely used in medicinal chemistry and is found in various pharmacological agents . The compound's structure features a ketone group at the 9-position and propyl chains on the two nitrogen atoms, which influences its properties and application in research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-3-5-14-7-11-9-15(6-4-2)10-12(8-14)13(11)16/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFLPCGPRUWPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2CN(CC(C1)C2=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00581460
Record name 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926276-14-4
Record name 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926276-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone precursor. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the ketone group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Key Observations:

Alkyl vs. Aromatic/heterocyclic groups (e.g., imidazole, benzofuran) introduce hydrogen-bonding or π-π stacking interactions, critical for target engagement in anticancer and receptor-modulating activities .

Functional Group Impact :

  • Ether-linked substituents (e.g., methoxypropyl, ethoxyethyl) balance solubility and activity, as seen in myelostimulatory and analgesic derivatives .
  • Brominated aromatic groups (e.g., 2-bromobenzyl) confer stability for radiolabeling and pharmacokinetic studies .

Formulation Strategies :

  • Complexation with β-cyclodextrin significantly enhances solubility and bioavailability, as demonstrated in analgesic derivatives .

Anticancer Activity

  • 3,7-Bis(indolylpropionyl)-1,5-diphenyl (BisP4): Induces apoptosis in pancreatic cancer cells (MiaPaCa-2, CFPAC1) at 17.5 µM, with minimal effects on normal cells .
  • 3-Azabicyclo derivatives with halogenated aryl groups : Exhibit strong cytotoxicity but poor antioxidant properties due to prooxidant effects .
  • Imidazole-containing derivatives : Show moderate activity against leukemia cell lines, attributed to DNA intercalation or kinase inhibition .

Analgesic and Neuroactive Properties

  • 3-Ethoxyethyl-7-cyclopropanemethyl/β-cyclodextrin complex (NA-332) : Outperforms tramal in analgesia with lower acute toxicity .

Myelostimulatory Activity

  • Alkoxyalkyl derivatives : Stimulate white blood cell production, with toxicity profiles dependent on chain length (e.g., isopropoxypropyl > ethoxypropyl) .

Physicochemical and Structural Insights

  • Conformational Rigidity : X-ray studies of benzyl-substituted derivatives reveal a chair-boat conformation, stabilizing interactions with hydrophobic pockets .
  • Solubility : Unsubstituted or short-chain derivatives (e.g., 3,7-dimethyl) exhibit poor aqueous solubility, necessitating formulation aids like cyclodextrins .
  • Stability : Brominated or fully saturated derivatives demonstrate high in vivo stability, ideal for long-term therapeutic use .

Biological Activity

3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one (CAS No. 909037-18-9) is a compound that has garnered attention for its potential biological activities, particularly as a pharmaceutical agent. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C13H24N2O
  • Molecular Weight : 210.36 g/mol
  • Structure : The compound features a bicyclic structure with two nitrogen atoms incorporated into the ring system, which is characteristic of diazabicyclo compounds.

The primary biological activity of this compound is attributed to its role as an orexin receptor antagonist . Orexins are neuropeptides that regulate arousal, wakefulness, and appetite by binding to orexin receptors (OX1 and OX2). This compound selectively antagonizes the orexin-1 receptor (OX1), which has implications for various neuropsychiatric conditions.

Biological Activities

  • Anxiolytic Effects : Research indicates that antagonism of orexin receptors can reduce anxiety-like behaviors in animal models. For instance, studies have shown that this compound attenuates conditioned fear responses in rats, suggesting its potential utility in treating anxiety disorders and PTSD .
  • Antidepressant-Like Activity : In chronic administration studies with mice, the compound displayed antidepressant-like effects. It was noted that it could reverse symptoms in models of depression, indicating its potential for mood disorder treatment .
  • Cognitive Function : The compound has been evaluated for its effects on cognitive function, particularly in models of scopolamine-induced amnesia. Findings suggest it may help restore memory function in such contexts .
  • Addiction and Substance Use Disorders : The compound has shown efficacy in reducing nicotine self-administration and modulating dopamine release in response to addictive substances like amphetamines . This positions it as a candidate for treating addiction-related disorders.
  • Pain Modulation : Preliminary studies indicate that it may have antihyperalgesic properties in neuropathic pain models, suggesting a broader therapeutic potential beyond neuropsychiatric applications .

Case Studies and Research Findings

Study ReferenceFocusFindings
Gozzi et al., 2011Orexin antagonismReduced expression of cocaine-induced conditioned place preference (CPP) in rats .
Nollet et al., 2011Antidepressant activityChronic administration induced antidepressant-like effects in mice .
Prud'Neill et al., 2009Orexin A modulationAttenuated natural activation induced by orexin A in fasted rats .
LeSage et al., 2010Nicotine self-administrationReduced nicotine-seeking behavior in animal models .

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